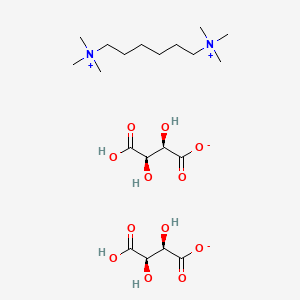
Hexamethonium tartrate
Descripción general
Descripción
El tartrato de hexametonio es un antagonista colinérgico nicotínico a menudo referido como el bloqueador ganglionar prototípico. Se absorbe mal desde el tracto gastrointestinal y no cruza la barrera hematoencefálica . El tartrato de hexametonio se ha utilizado para una variedad de propósitos terapéuticos, incluida la hipertensión, pero al igual que otros bloqueadores ganglionares, ha sido reemplazado por fármacos más específicos para la mayoría de los propósitos .
Métodos De Preparación
El tartrato de hexametonio se puede sintetizar a través de varias rutas. Un método común implica la reacción de bromuro de hexametonio con ácido tartárico. Las condiciones de reacción generalmente implican disolver bromuro de hexametonio en agua y luego agregar ácido tartárico para formar tartrato de hexametonio . Los métodos de producción industrial pueden implicar procesos similares pero a mayor escala, asegurando la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
El tartrato de hexametonio sufre varios tipos de reacciones químicas:
Oxidación y reducción: Estas reacciones son menos comunes para el tartrato de hexametonio debido a su estructura estable.
Sustitución: El tartrato de hexametonio puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno.
Reactivos y condiciones comunes: Reactivos como ácidos fuertes o bases pueden facilitar estas reacciones. Las condiciones a menudo implican temperaturas controladas y niveles de pH.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El tartrato de hexametonio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta de investigación para estudiar los efectos de los bloqueadores ganglionares.
Biología: Ayuda a comprender el papel de los receptores nicotínicos en varios procesos biológicos.
Mecanismo De Acción
El tartrato de hexametonio actúa como un bloqueador ganglionar no despolarizante. Inhibe la acción de la acetilcolina en los receptores nicotínicos en los ganglios autónomos, bloqueando así la transmisión de impulsos nerviosos en los sistemas nervioso simpático y parasimpático . Esta acción se produce principalmente a través del bloqueo del poro iónico, en lugar de la competencia con el sitio de unión para la acetilcolina .
Comparación Con Compuestos Similares
El tartrato de hexametonio se puede comparar con otros bloqueadores ganglionares como:
- Bromuro de azametonio
- Tartrato de pentolinium
- Clorhidrato de mecamilamina
- Tartrato de pempidine
- Camsulfonato de trimetafán
El tartrato de hexametonio es único en su acción específica sobre los receptores nicotínicos y su importancia histórica en el tratamiento de la hipertensión .
Propiedades
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYPSXTNBQAJW-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-78-9 | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6FTZ422J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)
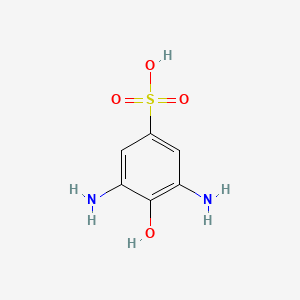
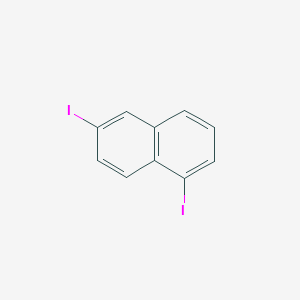
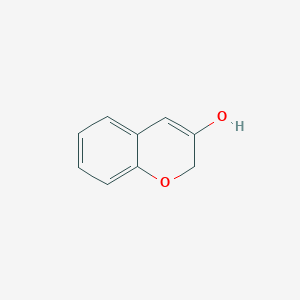

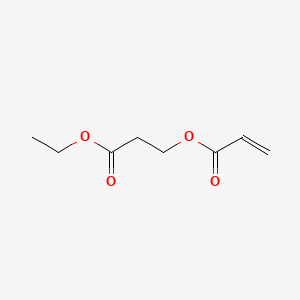

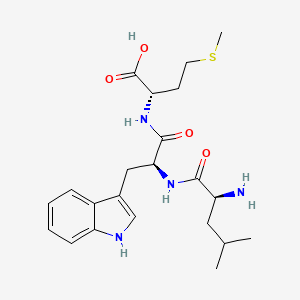
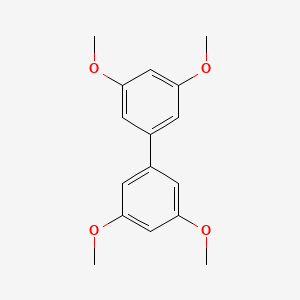
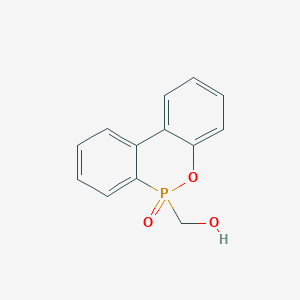
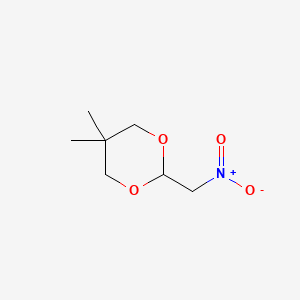
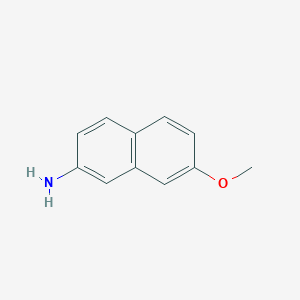
![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
